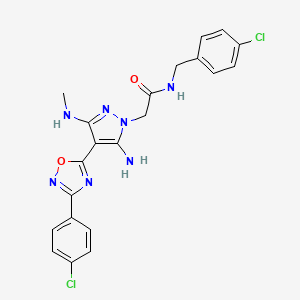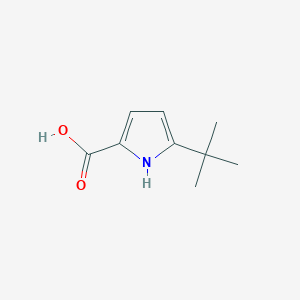![molecular formula C23H31Cl2N3O2S B2704091 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone dihydrochloride CAS No. 2034294-07-8](/img/structure/B2704091.png)
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone dihydrochloride is a useful research compound. Its molecular formula is C23H31Cl2N3O2S and its molecular weight is 484.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
The synthesis of complex molecules often involves multi-step chemical reactions to introduce specific functional groups, facilitating further chemical modifications or enhancing the molecule's biological activity. For instance, the synthesis and characterization of molecules similar to the specified chemical structure have been reported, highlighting the intricate processes involved in creating these compounds. For example, methodologies for the synthesis of complex molecules involving azetidinone cores or related structures have been explored, showcasing the chemists' ability to construct intricate molecular architectures through strategic chemical reactions (Kobayashi et al., 2013).
Molecular Structure and Analysis
The structural elucidation of complex molecules is crucial for understanding their chemical properties and potential interactions with biological targets. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly employed to determine the precise arrangement of atoms within a molecule. Studies focusing on the crystal and molecular structure analysis provide insight into the molecule's conformation and its potential implications for reactivity and interaction with biological molecules (Lakshminarayana et al., 2009).
Formulation Development
The development of suitable formulations for poorly water-soluble compounds is a significant challenge in drug development. Research into precipitation-resistant solution formulations aims to increase in vivo exposure of such compounds, which is critical for their efficacy as therapeutic agents. This research area addresses the challenges associated with the solubility and bioavailability of complex molecules, providing strategies to enhance their therapeutic potential (Burton et al., 2012).
Biological Activities and Potential Therapeutic Applications
The investigation of the biological activities of complex molecules is fundamental to the discovery of new drugs. Research into the antimicrobial, antiinflammatory, and analgesic properties of molecules similar to the specified chemical structure contributes to the identification of potential therapeutic applications. For example, studies have explored the synthesis and biological evaluation of molecules with potential antiinflammatory and analgesic activities, highlighting the therapeutic promise of such compounds (Muchowski et al., 1985).
Propiedades
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-[4-(4-methoxypiperidin-1-yl)phenyl]methanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S.2ClH/c1-28-21-6-10-24(11-7-21)19-4-2-17(3-5-19)23(27)26-15-20(16-26)25-12-8-22-18(14-25)9-13-29-22;;/h2-5,9,13,20-21H,6-8,10-12,14-16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEOMUHUIYNHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4CCC5=C(C4)C=CS5.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2704009.png)


![2-((3,4-Difluorophenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2704013.png)


![methyl [4-({2-[(2-bromophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2704017.png)

![2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2704019.png)
![6-(4-Chlorophenyl)-2-[1-(2-methylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2704022.png)
![[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2704026.png)


![2-(2,4-dichlorophenoxy)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2704030.png)
